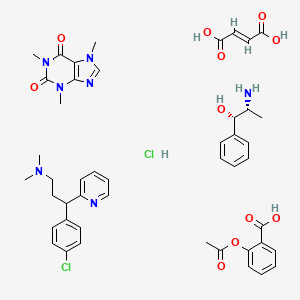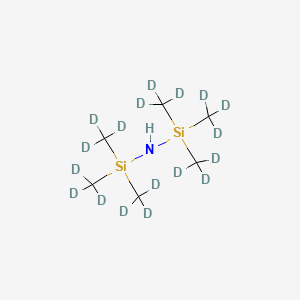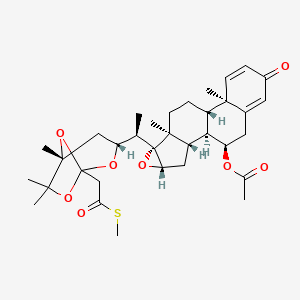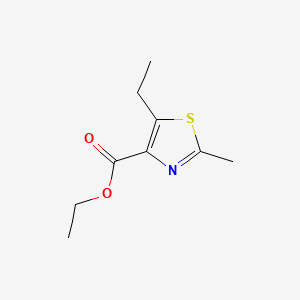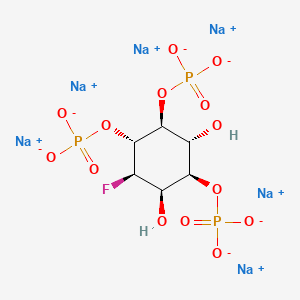
(2S)-3,4-Dihydro-2H-chromene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-3,4-Dihydro-2H-chromene-2-carbonyl chloride” is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63. It falls under the category of chromenes, which are important oxygen heterocycles .
Synthesis Analysis
The synthesis of 2H-chromenes has seen significant advances in recent years . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis
The molecular structure of a compound like this would involve spectroscopic analysis. For instance, the carbonyl (C=O) stretching vibration band of saturated aliphatic ketones appears at around 1715 cm^-1 .Chemical Reactions Analysis
Carbonyl compounds like this one can undergo a variety of reactions. One common type of reaction is nucleophilic addition, where a nucleophile attacks the carbonyl carbon . Another reaction involves the interaction with alcohols to form hemiacetals and acetals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure and composition. In general, carbonyl compounds can exhibit a variety of properties, including different reactivities, polarities, and spectral characteristics .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-3,4-dihydro-2H-chromene-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOHRZNOVPCNMD-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@@H]1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1S)-(9CI)](/img/no-structure.png)

